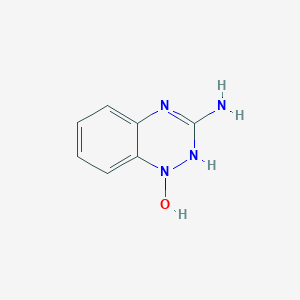

3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE

Description

The exact mass of the compound 1,2,4-Benzotriazin-3-amine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23271. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-9-5-3-1-2-4-6(5)11(12)10-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRWGJRKAHEZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N=[N+]2[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202590 | |

| Record name | 3-Amino-1,2,4-benzotriazine-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-06-6 | |

| Record name | 1,2,4-Benzotriazin-3-amine, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5424-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-1,2,4-benzotriazine-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-benzotriazin-3-amine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-1,2,4-benzotriazine-1-N-oxide: Core Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1,2,4-benzotriazine-1-N-oxide is a key heterocyclic compound with significant relevance in medicinal chemistry and drug development. It is notably recognized as a major metabolite of the hypoxia-activated prodrug, Tirapazamine. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, and detailed experimental protocols for its synthesis and analysis. The document also explores its role in the metabolic pathway of Tirapazamine, offering insights into its biological significance.

Chemical and Physical Properties

This compound is a yellow solid at room temperature. Its core structure consists of a fused benzene and triazine ring system with an amine substituent and an N-oxide group. This unique arrangement of functional groups imparts specific chemical and physical properties that are crucial for its biological activity and application in synthesis.

| Property | Value | Source |

| CAS Number | 5424-06-6 | [1][2] |

| Molecular Formula | C₇H₆N₄O | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Melting Point | 271°C | [3] |

| Boiling Point | 389.3°C at 760 mmHg (Predicted) | N/A |

| Density | 1.6 g/cm³ (Predicted) | N/A |

| Appearance | Yellow Solid | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through the reduction of its di-N-oxide precursor, Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide). A common synthetic approach involves the reaction of benzofuroxan with cyanamide.

Experimental Protocol: Synthesis of 3-Amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine)

Materials:

-

Benzofuroxan

-

Cyanamide

-

Sodium Hydroxide

-

Methanol

-

Water

Procedure:

-

Dissolve benzofuroxan (0.2 mol) and solid cyanamide (0.6 mol) in a 50% aqueous methanol solution (200 mL) in a 500 mL three-necked flask.[4]

-

Stir the mixture and slowly add sodium hydroxide (1.2 mol).[4]

-

Heat the reaction mixture in a 60°C water bath.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Upon completion, the product, 3-amino-1,2,4-benzotriazine-1,4-dioxide, can be isolated and purified.

Conversion to this compound

The synthesized Tirapazamine can then be subjected to a controlled one-electron reduction to yield this compound. This reduction can be achieved using various enzymatic or chemical methods. A key study identifies this compound as a product of the enzymatic reduction of Tirapazamine by xanthine/xanthine oxidase and NADPH:cytochrome P450 oxidoreductase.[5]

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific peak assignments for this compound require access to the full experimental data from dedicated research articles, the expected spectra would show characteristic signals for the aromatic protons on the benzotriazine ring system and the amine protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group, C=N and N=N stretching of the triazine ring, and the N-O stretching of the N-oxide functionality. An FTIR spectrum for this compound is available in public databases.[6]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation of the benzotriazine ring system is expected to result in strong absorption bands in the UV-Vis region. The characterization of this compound as a metabolite of Tirapazamine involved UV-vis spectroscopy.[5]

Biological Significance and Signaling Pathway

This compound is a crucial metabolite in the bioactivation of the anticancer agent Tirapazamine. Tirapazamine is selectively toxic to hypoxic (low oxygen) tumor cells.

Metabolic Activation of Tirapazamine

Under hypoxic conditions, intracellular reductases, particularly those in the cell nucleus, catalyze the one-electron reduction of Tirapazamine to a radical anion.[5] This radical can then undergo further transformations, including the formation of this compound. The process generates reactive oxygen species that lead to DNA damage and ultimately, cell death.[5] In contrast, under normal oxygen conditions (normoxia), the radical anion is rapidly re-oxidized back to the non-toxic parent compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds, such as 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide, can provide guidance on handling precautions.

Potential Hazards:

-

Harmful if swallowed.[7]

-

Causes skin irritation.[7]

-

Causes serious eye damage.[7]

-

May cause respiratory irritation.[7]

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place.

The following workflow outlines the general safety precautions to be taken when handling this and related compounds.

Conclusion

This compound is a compound of significant interest due to its role as a key intermediate in the mechanism of action of the anticancer drug Tirapazamine. Understanding its basic properties, synthesis, and biological context is crucial for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The information and protocols provided in this guide serve as a valuable resource for professionals working with this and related benzotriazine N-oxides. Further research to fully elucidate its spectroscopic properties and reactivity will undoubtedly contribute to the development of new therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 5424-06-6 [chemicalbook.com]

- 3. This compound CAS#: 5424-06-6 [m.chemicalbook.com]

- 4. 3-AMINO-1,2,4-BENZOTRIAZINE-1,4-DIOXIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Page loading... [wap.guidechem.com]

The Core Mechanism of Action of 3-Amino-1,2,4-Benzotriazine-1-N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-benzotriazine-1-N-oxide, more commonly known as Tirapazamine (TPZ), is a pioneering bioreductive prodrug with selective cytotoxicity towards hypoxic cells, a characteristic feature of the microenvironment of solid tumors.[1][2] This inherent tumor selectivity has positioned Tirapazamine as a significant agent in oncology research, particularly in combination with traditional cancer therapies like radiation and chemotherapy, which are often less effective against hypoxic cell populations.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of Tirapazamine, detailing its activation, cytotoxic effects, and the cellular pathways it modulates. The information is presented to aid researchers, scientists, and drug development professionals in understanding and potentially exploiting the unique properties of this class of compounds.

Hypoxia-Selective Activation: The "On" Switch

The central paradigm of Tirapazamine's mechanism is its conversion from a relatively non-toxic prodrug to a potent cytotoxic agent under conditions of low oxygen (hypoxia).[2][5] In well-oxygenated (normoxic) tissues, Tirapazamine undergoes a one-electron reduction by various intracellular reductases, primarily NADPH:cytochrome P450 oxidoreductase, to form a radical anion.[6][7] However, in the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound, creating a futile redox cycle that generates superoxide radicals but has significantly lower cytotoxicity.[3][8]

Under the hypoxic conditions prevalent in solid tumors, the lower oxygen tension allows the Tirapazamine radical to persist.[9] This longer-lived radical undergoes further chemical transformations to generate highly reactive and DNA-damaging species, namely the hydroxyl radical (•OH) and the benzotriazinyl radical.[8][10] It is the generation of these radicals that is the primary driver of Tirapazamine's potent and selective anti-tumor activity.

The Molecular Execution: DNA Damage and Topoisomerase II Poisoning

The cytotoxic effects of activated Tirapazamine are predominantly mediated through extensive DNA damage. The generated free radicals attack the DNA backbone and bases, leading to a variety of lesions including single-strand breaks (SSBs), double-strand breaks (DSBs), and base damage.[6][11] This widespread genomic insult triggers cellular apoptosis and cell death.[5]

Beyond direct radical-mediated damage, Tirapazamine also functions as a topoisomerase II poison.[4][12] Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription. Tirapazamine, under hypoxic conditions, stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of protein-linked DNA breaks.[4] This inhibition of topoisomerase II function further contributes to the lethal DNA damage inflicted upon cancer cells.

Data Presentation: Quantitative Insights into Tirapazamine's Activity

The selective cytotoxicity of Tirapazamine is quantifiable and is often expressed as the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the drug concentration required to produce a certain level of cell kill under aerobic conditions to that required under hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.

| Cell Line | Tirapazamine Concentration (µM) for 50% Inhibition (IC50) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| Normoxia | Hypoxia | ||

| CT26 (Murine Colon Carcinoma) | 51.42 | 16.35 | 3.14 |

| HT1080 (Human Fibrosarcoma) | 559 | 11 | 50.8 |

| MKN45 (Human Gastric Cancer) | >10 µg/mL (~56 µM) | ~1 µg/mL (~5.6 µM) | >10 |

| SAS (Human Squamous Cell Carcinoma) | ~100 | ~20 | 5 |

Preclinical Pharmacokinetic Parameters of Tirapazamine in Mice

| Parameter | Value | Reference |

| Half-life (t1/2) | 36 ± 0.65 min | [1] |

| LD10 | 294 mg/m² | [1] |

| LD50 | 303 mg/m² | [1] |

Experimental Protocols: Methodologies for Assessing Tirapazamine's Action

Clonogenic Survival Assay

The clonogenic survival assay is a gold-standard in vitro method to determine the cytotoxic effect of a drug on cancer cells.

Objective: To determine the fraction of cells that retain the ability to produce colonies after treatment with Tirapazamine under normoxic and hypoxic conditions.

Methodology:

-

Cell Seeding: Plate a known number of single cells into multi-well plates.

-

Drug Treatment: Expose the cells to a range of Tirapazamine concentrations for a defined period (e.g., 1-4 hours).

-

Hypoxia Induction: For the hypoxic arm, place the plates in a hypoxic chamber (e.g., 1% O2) during the drug treatment period. A parallel set of plates is maintained in a normoxic incubator (21% O2).

-

Colony Formation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates under normoxic conditions for 7-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with a solution like methanol and stain with crystal violet. Count the colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment by normalizing the plating efficiency of treated cells to that of untreated controls.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage in individual cells.

Objective: To quantify the extent of DNA single- and double-strand breaks induced by Tirapazamine.

Methodology:

-

Cell Treatment: Treat cells with Tirapazamine under normoxic and hypoxic conditions as described for the clonogenic assay.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: For detecting single-strand breaks and alkali-labile sites, immerse the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail length and tail moment.

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.

Objective: To determine if Tirapazamine inhibits the catalytic activity of topoisomerase II.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing kDNA, topoisomerase II enzyme, and the appropriate reaction buffer.

-

Drug Incubation: Add varying concentrations of Tirapazamine (or a known topoisomerase II inhibitor like etoposide as a positive control) to the reaction mixtures and incubate under hypoxic conditions.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA is too large to enter the gel, while decatenated DNA minicircles will migrate into the gel.

-

Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of decatenated minicircles in the presence of Tirapazamine indicates inhibition of topoisomerase II activity.[4][9]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Conclusion

This compound (Tirapazamine) represents a cornerstone in the development of hypoxia-activated prodrugs. Its elegant mechanism of action, centered on bioreductive activation in the tumor microenvironment to generate DNA-damaging radicals and inhibit topoisomerase II, provides a clear rationale for its selective cytotoxicity. The quantitative data and experimental protocols detailed in this guide offer a framework for the continued investigation and development of Tirapazamine and its analogs. A thorough understanding of its core mechanisms is paramount for designing effective therapeutic strategies that harness the unique hypoxic landscape of solid tumors, ultimately aiming to improve patient outcomes in the fight against cancer. While clinical trials have shown mixed results, the foundational science of Tirapazamine continues to inspire the development of next-generation hypoxia-targeted therapies.

References

- 1. Pharmacokinetics of the hypoxic cell cytotoxic agent tirapazamine and its major bioreductive metabolites in mice and humans: retrospective analysis of a pharmacokinetically guided dose-escalation strategy in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogues with improved tissue penetration and hypoxic cell killing in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tirapazamine: a hypoxia-activated topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoxia-targeting by tirapazamine (TPZ) induces preferential growth inhibition of nasopharyngeal carcinoma cells with Chk1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tirapazamine: laboratory data relevant to clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved potency of the hypoxic cytotoxin tirapazamine by DNA-targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. inspiralis.com [inspiralis.com]

- 11. mdpi.com [mdpi.com]

- 12. parazapharma.com [parazapharma.com]

An In-depth Technical Guide to the Molecular Structure of 3-Amino-1,2,4-benzotriazine-1-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-benzotriazine-1-N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It is notably recognized as a major metabolite of the hypoxia-activated prodrug tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), a compound that has been extensively investigated for its potential in cancer therapy.[1] Understanding the molecular structure and properties of this 1-N-oxide metabolite is crucial for elucidating the mechanism of action of tirapazamine and for the rational design of new and improved bioreductive drugs. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological relevance of this compound.

Molecular Structure and Properties

This compound is a yellow solid with the chemical formula C₇H₆N₄O and a molecular weight of 162.15 g/mol .[2][3] Its structure features a fused bicyclic system consisting of a benzene ring and a 1,2,4-triazine ring, with an amino group at position 3 and an N-oxide at position 1.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5424-06-6 | [3] |

| Molecular Formula | C₇H₆N₄O | [2][3] |

| Molecular Weight | 162.15 | [2][3] |

| Appearance | Yellow solid | [2] |

| Purity (HPLC) | ≥96% | [4] |

Spectroscopic Data

The structural characterization of this compound has been accomplished using various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | Data not explicitly found in search results. |

| ¹³C NMR | Data not explicitly found in search results. |

| Mass Spectrometry | Data not explicitly found in search results. |

| UV-Vis Spectroscopy | Characterization mentioned, but specific absorbance maxima not detailed in search results.[1] |

Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography.[1] This analysis provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule.

Detailed crystallographic data such as bond lengths and angles were not available in the search results. For precise structural parameters, it is recommended to consult the original crystallographic information file (CIF), which may be available through the Cambridge Crystallographic Data Centre (CCDC) by referencing the primary literature (J. Org. Chem. 2001, 66, 1, 107-114).

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound, based on available literature.

Synthesis

This compound is a known two-electron reduction product of tirapazamine.[1] While specific laboratory-scale synthesis protocols were not exhaustively detailed in the provided search results, it is understood to be derivable from tirapazamine.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Characterization Methods

The characterization of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.[1]

General Analytical Workflow:

Caption: General workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

This compound is a key metabolite in the bioreductive activation of the anti-cancer agent tirapazamine. The cytotoxicity of tirapazamine is primarily exerted under hypoxic (low oxygen) conditions, which are characteristic of solid tumors.

Under hypoxic conditions, tirapazamine undergoes a one-electron reduction, catalyzed by enzymes such as NADPH:cytochrome P450 oxidoreductase, to form a radical anion.[1][5] This radical can then lead to the formation of DNA-damaging species, resulting in single and double-strand breaks, ultimately leading to cell death. This compound is formed as a stable two-electron reduction product and is a major metabolite found under all conditions. In contrast, the isomeric 4-oxide is formed via the one-electron activation pathway and is more readily reduced further.[1]

The DNA damage induced by tirapazamine's activation can involve the generation of reactive oxygen species and may be linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[6]

Bioreductive Activation Pathway of Tirapazamine:

References

- 1. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. Reduction of 3-amino-1,2,4-benzotriazine-1,4-di-N-oxide (tirapazamine, WIN 59075, SR 4233) to a DNA-damaging species: a direct role for NADPH:cytochrome P450 oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 3-Amino-1,2,4-benzotriazine-1-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-amino-1,2,4-benzotriazine-1-N-oxide, a significant heterocyclic compound in medicinal chemistry. The document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction mechanisms to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a key chemical intermediate and a metabolite of the hypoxia-activated prodrug Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide). Its unique structure and chemical properties make it a compound of interest in the development of novel therapeutic agents, particularly in oncology. This guide focuses on the chemical synthesis of the mono-N-oxide, providing a foundational understanding for its production and further derivatization.

Core Synthesis Pathways

Two primary pathways for the synthesis of benzotriazine N-oxides are presented. The first details the synthesis of the target molecule, this compound, from a 2-nitroaniline precursor. The second, for comparative purposes, outlines the synthesis of the related di-N-oxide, Tirapazamine, from benzofuroxan.

Pathway 1: Synthesis of this compound from 2-Nitroaniline Derivatives

Step 1: Formation of 3-((2-nitrophenyl)amino)isoindolin-1-one Intermediate

-

In a suitable reaction vessel, dissolve 2-cyanobenzaldehyde (2.50 mmol) and a substituted 2-nitroaniline (1.0 mmol) in dichloromethane (1 mL).

-

Gently warm the mixture for approximately 1 minute to ensure complete dissolution of the starting materials.

-

Cool the reaction mixture to room temperature.

-

Add 0.4 mL of 5% potassium hydroxide in methanol. The solution will turn red, and a gentle exotherm may be observed just before the formation of a yellow paste.

-

Collect the resulting solid product by suction filtration and wash it with water and then with cold methanol.

Step 2: Intramolecular Cyclization to form the 1,2,4-Benzotriazine Derivative

-

Dissolve the 3-((2-nitrophenyl)amino)isoindolin-1-one intermediate (0.3 mmol) in 10 mL of 5% potassium hydroxide in methanol.

-

Heat the mixture for 15-30 minutes. The solution will typically change color (e.g., to orange or brown).

-

Quench the reaction with water and perform an extraction with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield the crude benzotriazine product.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

The Discovery of 3-Amino-1,2,4-benzotriazine-1-N-oxide: A Hypoxia-Activated Anticancer Prodrug

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-benzotriazine-1,4-dioxide, more commonly known as tirapazamine (SR-4233, WIN 59075), is a bioreductive anticancer agent that has garnered significant interest for its selective cytotoxicity towards hypoxic cells found in solid tumors.[1][2][3] This unique mechanism of action addresses a critical challenge in cancer therapy, as hypoxic tumor regions are notoriously resistant to conventional treatments like radiotherapy and many chemotherapeutic drugs.[1][2] While tirapazamine itself is a di-N-oxide, its metabolic pathway and synthetic routes involve the formation of mono-N-oxide derivatives, including 3-amino-1,2,4-benzotriazine-1-N-oxide. This technical guide delves into the discovery of this class of compounds, focusing on their synthesis, mechanism of action, and the experimental protocols that have been pivotal in their characterization.

Discovery and Synthesis

The journey to the discovery of 3-amino-1,2,4-benzotriazine-1,4-dioxide (tirapazamine) began in an unexpected context. It was originally synthesized in 1972 during a screening program for new herbicides.[1] Its potential as an anticancer agent was not realized until the work of Zeman et al. in 1986, who first described its clinical utility.[1]

The synthesis of these benzotriazine N-oxides is a critical aspect of their study. One documented method for the synthesis of the di-N-oxide involves the reaction of benzofuroxan with cyanamide.[4] The mono-N-oxide, this compound, is a known metabolite of tirapazamine.[5][6]

Experimental Protocol: Synthesis of 3-Amino-1,2,4-benzotriazine-1,4-dioxide

A common synthetic route to the parent di-N-oxide compound, from which the mono-N-oxide is derived, is detailed below.[4]

Materials:

-

Benzofurazan oxide (Benzofuroxan)

-

Cyanamide (NH₂CN)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetic acid

-

Dimethylformamide (DMF)

Procedure:

-

In a 500 ml three-necked flask, dissolve 27.2 g (0.2 mol) of benzofurazan oxide and 25.2 g (0.6 mol) of solid cyanamide in 200 ml of a 50% aqueous methanol solution.

-

While stirring, slowly add 48 g (1.2 mol) of sodium hydroxide.

-

Heat the reaction mixture in a 60°C water bath.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until completion (approximately 4 hours). The solution will gradually turn purple-black.

-

After the reaction is complete, cool the mixture and filter it.

-

Dissolve the filter cake in an appropriate amount of water and filter again.

-

Collect the mother liquor and acidify it with acetic acid to a pH of 5-8. This will precipitate a red solid.

-

Recrystallize the solid from DMF, filter, and dry to obtain the target compound, 3-amino-1,2,4-benzotriazine-1,4-dioxide.

Yield: Approximately 24.5 g (60%).[4]

Mechanism of Action: A Tale of Two Oxides

The anticancer activity of tirapazamine is contingent on its bioreductive activation under hypoxic conditions.[1][7] Intracellular reductases, such as NADPH:cytochrome P450 oxidoreductase, convert tirapazamine into a toxic radical species.[5][6][7] In the presence of oxygen, this radical is rapidly oxidized back to the non-toxic parent compound. However, in the low-oxygen environment of a tumor, the radical persists and leads to DNA damage, including single- and double-strand breaks and base damage, ultimately causing cell death.[3][7]

The metabolism of tirapazamine (a di-N-oxide) is complex and results in the formation of several metabolites, including the mono-N-oxides. The two primary mono-N-oxide metabolites are 3-amino-1,2,4-benzotriazine 1-oxide and 3-amino-1,2,4-benzotriazine 4-oxide.[5][6] The formation of these metabolites is a key part of the activation pathway.

dot digraph "Tirapazamine Activation Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Simplified Metabolic Activation of Tirapazamine", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#202124", penwidth=1.5];

"Tirapazamine\n(3-amino-1,2,4-benzotriazine-1,4-dioxide)" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; "One-electron reduction\n(Hypoxia, Reductases)" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style="dashed"]; "Toxic Radical Species" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; "DNA Damage\n(Single/Double-strand breaks, Base damage)" [fillcolor="#FBBC05", fontcolor="#202124", shape=rectangle]; "Cell Death (Apoptosis)" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; "Oxygenation (Normoxia)" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style="dashed"]; "Metabolites\n(e.g., this compound)" [fillcolor="#5F6368", fontcolor="#FFFFFF", shape=rectangle];

"Tirapazamine\n(3-amino-1,2,4-benzotriazine-1,4-dioxide)" -> "One-electron reduction\n(Hypoxia, Reductases)"; "One-electron reduction\n(Hypoxia, Reductases)" -> "Toxic Radical Species"; "Toxic Radical Species" -> "DNA Damage\n(Single/Double-strand breaks, Base damage)"; "DNA Damage\n(Single/Double-strand breaks, Base damage)" -> "Cell Death (Apoptosis)"; "Toxic Radical Species" -> "Oxygenation (Normoxia)" [dir=back]; "Oxygenation (Normoxia)" -> "Tirapazamine\n(3-amino-1,2,4-benzotriazine-1,4-dioxide)" [label="Reoxidation"]; "One-electron reduction\n(Hypoxia, Reductases)" -> "Metabolites\n(e.g., this compound)"; } dot Caption: Simplified metabolic activation of Tirapazamine under hypoxic conditions.

Studies have shown that the one-electron reduction of tirapazamine and its analogues leads to the formation of oxidizing radicals.[8][9] The radical anions undergo protonation, and the resulting species can oxidize cellular components like dGMP and 2-deoxyribose, contributing to the observed DNA damage.[8][9]

Characterization and Quantitative Data

The characterization of this compound and its related compounds relies on a suite of analytical techniques. These are essential for confirming the structure and purity of the synthesized compounds and for studying their metabolic fate.

| Analytical Technique | Purpose | Reference |

| NMR Spectroscopy | Structural elucidation and confirmation of the N-oxide position. | [5][6] |

| UV-vis Spectroscopy | Characterization of electronic transitions and monitoring reactions. | [5][6] |

| LC/MS | Separation and identification of metabolites from in vitro and in vivo studies. | [5][6] |

| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure. | [5][6] |

In Vitro Metabolism of Tirapazamine

The enzymatic metabolism of tirapazamine can be studied in vitro using systems like xanthine/xanthine oxidase or NADPH:cytochrome P450 oxidoreductase.[5][6] These experiments are crucial for identifying and quantifying the metabolites produced.

| Metabolite | Relative Abundance (Example) | Notes | Reference |

| 3-amino-1,2,4-benzotriazine 4-oxide | 1 | Readily undergoes further reduction. | [6] |

| 3-amino-1,2,4-benzotriazine | 1.5 | The fully reduced product. | [6] |

| 3-amino-1,2,4-benzotriazine 1-oxide | 6 | A major and more stable bioreductive metabolite. | [6] |

| Relative abundance can vary depending on the specific experimental conditions. |

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Metabolite Identification", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#202124", penwidth=1.5];

"Start" [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_vitro_Metabolism" [label="In vitro Metabolism of Tirapazamine\n(e.g., with Xanthine Oxidase)", fillcolor="#FBBC05", fontcolor="#202124"]; "Sample_Preparation" [label="Sample Preparation\n(Quenching, Extraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; "HPLC_Separation" [label="HPLC Separation of Metabolites", fillcolor="#34A853", fontcolor="#FFFFFF"]; "LC_MS_Analysis" [label="LC/MS and LC/MS/MS Analysis\n(Identification and Fragmentation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NMR_Spectroscopy" [label="NMR Spectroscopy\n(Structural Confirmation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis and Metabolite Characterization", fillcolor="#FFFFFF", fontcolor="#202124"]; "End" [shape=doublecircle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "In_vitro_Metabolism"; "In_vitro_Metabolism" -> "Sample_Preparation"; "Sample_Preparation" -> "HPLC_Separation"; "HPLC_Separation" -> "LC_MS_Analysis"; "LC_MS_Analysis" -> "Data_Analysis"; "HPLC_Separation" -> "NMR_Spectroscopy" [style=dashed, label="For isolated metabolites"]; "NMR_Spectroscopy" -> "Data_Analysis"; "Data_Analysis" -> "End"; } dot Caption: Workflow for the identification and characterization of Tirapazamine metabolites.

Conclusion and Future Directions

The discovery of 3-amino-1,2,4-benzotriazine-1,4-dioxide (tirapazamine) and its mono-N-oxide metabolites has opened up a promising avenue for the development of hypoxia-activated anticancer drugs. While tirapazamine itself has shown limited efficacy in clinical trials, potentially due to poor tumor penetration, it has served as a valuable lead compound for the development of second-generation agents with improved pharmacological properties.[1][10] The continued study of the synthesis, metabolism, and mechanism of action of this compound and its analogues is crucial for designing more effective and selective cancer therapies that can overcome the challenge of tumor hypoxia. The detailed experimental protocols and analytical techniques outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. Tirapazamine - Wikipedia [en.wikipedia.org]

- 2. Tirapazamine | C7H6N4O2 | CID 135413511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-AMINO-1,2,4-BENZOTRIAZINE-1,4-DIOXIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

The Role of 3-Amino-1,2,4-Benzotriazine-1-N-Oxide in the Bioreductive Activation of Tirapazamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirapazamine (TPZ), a bioreductive anticancer agent, exhibits selective cytotoxicity towards hypoxic tumor cells, a feature attributed to its metabolic activation under low-oxygen conditions. A critical step in this activation cascade is the formation of its metabolites, among which 3-amino-1,2,4-benzotriazine-1-N-oxide (3-ABTO), also known as SR 4317, plays a significant role. This technical guide provides an in-depth examination of 3-ABTO as a key metabolite of tirapazamine. It consolidates quantitative data on its formation and effects, details the experimental protocols for its study, and visualizes the underlying biochemical pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

Tumor hypoxia, a common feature of solid tumors, presents a significant challenge to conventional cancer therapies like radiation and chemotherapy.[1] Bioreductive prodrugs, such as tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), are designed to exploit this hypoxic environment.[1][2] Tirapazamine undergoes enzymatic reduction to form cytotoxic radicals that induce DNA damage, leading to cell death preferentially in oxygen-deficient cells.[3][4] The metabolic pathway of tirapazamine is complex, involving one- and two-electron reduction steps and yielding several metabolites. Among these, this compound (SR 4317) is a major, stable two-electron reduction product that has been shown to influence the overall anticancer activity of its parent compound.[5][6] Understanding the formation and biological activity of 3-ABTO is crucial for optimizing tirapazamine-based therapies and developing next-generation bioreductive drugs.

Bioreductive Metabolism of Tirapazamine

The selective toxicity of tirapazamine in hypoxic conditions is a direct consequence of its bioreductive activation. This process is initiated by intracellular reductases, which can follow either a one-electron or a two-electron reduction pathway.

One-Electron Reduction Pathway

One-electron reduction of tirapazamine, primarily mediated by enzymes like NADPH:cytochrome P450 oxidoreductase (POR), is considered the principal route for its activation and hypoxic selectivity.[3][6] This reaction generates a tirapazamine radical anion. In the presence of oxygen (normoxia), this radical is rapidly re-oxidized back to the parent compound, thus limiting its toxicity in healthy tissues. However, under hypoxic conditions, the longer lifespan of the radical allows it to undergo further reactions, leading to the formation of DNA-damaging species, such as the benzotriazinyl radical, or hydroxyl radicals.[7][8] This one-electron reduction pathway can also lead to the formation of another metabolite, 3-amino-1,2,4-benzotriazine 4-oxide.[9][10]

Two-Electron Reduction Pathway

The two-electron reduction of tirapazamine is considered a detoxification pathway as it produces the stable and less toxic metabolite, this compound (SR 4317).[7] While SR 4317 itself is not cytotoxic, it has been shown to potentiate the hypoxic cytotoxicity of tirapazamine.[5][11][12] This suggests a more complex role for this metabolite than simply being an inactive byproduct. Another product of further reduction is 3-amino-1,2,4-benzotriazine.[9]

Quantitative Data on 3-ABTO (SR 4317)

The following tables summarize key quantitative data related to the formation of 3-ABTO and its effect on the cytotoxicity of tirapazamine.

Table 1: Potentiation of Tirapazamine (TPZ) Hypoxic Cytotoxicity by SR 4317 in Human Tumor Cell Lines [5]

| Cell Line | TPZ IC50 (Hypoxia, no SR 4317) | TPZ IC50 (Hypoxia, with SR 4317) | Tirapazamine Potentiation Ratio |

| FaDu | Not Specified | Not Specified | 2.3 |

| SiHa | Not Specified | Not Specified | 4.7 |

| HT29 | Not Specified | Not Specified | Not Specified |

| A549 | Not Specified | Not Specified | Not Specified |

Note: IC50 is the concentration of a drug that gives half-maximal response. The potentiation ratio is the ratio of hypoxic IC50 values with and without SR 4317.

Table 2: Pharmacokinetic Parameters of Tirapazamine and SR 4317 in Mice [13][14]

| Compound | Dose (mmol/kg) | Administration | Peak Plasma Concentration (µM) | Time to Peak (min) |

| Tirapazamine | 0.133 | i.p. | ~15 | ~15 |

| SR 4317 | 1.0 | i.p. | ~80 | 30 |

Note: i.p. denotes intraperitoneal administration.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of tirapazamine metabolism and the role of 3-ABTO.

Quantification of Tirapazamine and its Metabolites by HPLC

This protocol is adapted from methodologies used to assess the metabolism of tirapazamine in cell suspensions and plasma.[5][14][15]

Objective: To quantify the concentrations of tirapazamine and its metabolite SR 4317 in biological samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a diode-array detector.

-

C8 or C18 reverse-phase column (e.g., Alltima C8, 5 µm, 150 x 2.1 mm).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Ammonium formate buffer (e.g., 0.45 M, pH 4.5).

-

Acetonitrile for sample preparation.

-

Centrifuge.

-

Autosampler vials.

Procedure:

-

Sample Preparation:

-

For cell culture medium or plasma, precipitate proteins by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a known volume of mobile phase B.

-

Transfer the reconstituted sample to an autosampler vial for HPLC analysis.

-

-

HPLC Analysis:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject a known volume of the prepared sample.

-

Run a gradient elution program, for example, starting with a low percentage of mobile phase A and gradually increasing it to elute the compounds of interest.

-

Detect the compounds using a diode-array detector at a wavelength appropriate for tirapazamine and SR 4317 (e.g., 260 nm).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of tirapazamine and SR 4317.

-

Integrate the peak areas of the analytes in the samples.

-

Calculate the concentration of each compound in the original sample by comparing its peak area to the standard curve.

-

In Vitro Metabolism Assay using CYPOR

This protocol is based on studies investigating the enzymatic reduction of tirapazamine.[16]

Objective: To assess the in vitro metabolism of tirapazamine to its metabolites by NADPH:cytochrome P450 oxidoreductase (CYPOR).

Materials:

-

Purified CYPOR enzyme.

-

Tirapazamine solution.

-

NADPH solution.

-

Sodium phosphate buffer (e.g., 50 mM, pH 7.0).

-

Hypoxic chamber or glovebox.

-

HPLC or LC-MS/MS system for analysis.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the sodium phosphate buffer, tirapazamine solution, and CYPOR enzyme.

-

Place the reaction mixture in a hypoxic environment for a defined period to remove oxygen.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding NADPH to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 24°C or 37°C) for a specific duration (e.g., 4 hours).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a quenching agent, such as ice-cold acetonitrile.

-

Prepare the sample for analysis as described in the HPLC protocol (Section 4.1).

-

-

Analysis:

-

Analyze the sample using HPLC or LC-MS/MS to identify and quantify the formation of metabolites like SR 4317.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Bioreductive Activation Pathway of Tirapazamine

References

- 1. SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tirapazamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Tirapazamine-induced cytotoxicity and DNA damage in transplanted tumors: relationship to tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. NADPH:cytochrome c (P450) reductase activates tirapazamine (SR4233) to restore hypoxic and oxic cytotoxicity in an aerobic resistant derivative of the A549 lung cancer cell line. — Department of Oncology [oncology.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective potentiation of the hypoxic cytotoxicity of tirapazamine by its 1-N-oxide metabolite SR 4317 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of the hypoxic cell cytotoxic agent tirapazamine and its major bioreductive metabolites in mice and humans: retrospective analysis of a pharmacokinetically guided dose-escalation strategy in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Tirapazamine-loaded CalliSpheres microspheres: Preparation and characterization as a chemoembolization agent for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Antioxidant Properties of 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of 3-amino-1,2,4-benzotriazine-1-N-oxide, a significant metabolite of the hypoxia-activated anticancer prodrug, tirapazamine. While direct quantitative antioxidant data for this specific compound is not extensively available in current literature, its inherent redox capabilities, stemming from its chemical structure and its role in the bio-reductive activation pathway of its parent compound, suggest a notable potential for free radical scavenging and modulation of cellular oxidative stress. This document outlines the theoretical basis for its antioxidant activity, details relevant experimental protocols for its assessment, and proposes potential signaling pathways through which it may exert its effects. The information is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is a heterocyclic compound that has garnered interest primarily as a stable, two-electron reduction product of tirapazamine.[1] Tirapazamine and its analogues are known for their ability to generate radical species upon bioreductive activation, a mechanism central to their cytotoxic effects on hypoxic tumor cells.[2] The redox-cycling nature of these compounds inherently points towards their potential to interact with and neutralize free radicals, thereby exhibiting antioxidant properties.[3] Understanding the antioxidant capacity of this compound is crucial for elucidating the complete pharmacological profile of tirapazamine and for exploring the potential of this metabolite as a standalone therapeutic or modulating agent.

Putative Antioxidant Mechanism

The antioxidant activity of this compound is likely attributed to its ability to participate in electron transfer reactions. The N-oxide functional group can stabilize radical intermediates, and the aromatic benzotriazine core can delocalize unpaired electrons. It is hypothesized that this compound can act as a hydrogen or electron donor to neutralize reactive oxygen species (ROS) and other free radicals. This redox activity is a key feature of the broader class of benzotriazine N-oxides.[2]

Quantitative Antioxidant Data

A thorough review of the existing scientific literature did not yield specific quantitative data (e.g., IC50 values) for the antioxidant activity of this compound from standardized assays such as DPPH or ABTS. The available research primarily focuses on the redox properties of its parent compound, tirapazamine, and the generation of oxidizing radicals from it.[2] The lack of direct data highlights a significant research gap and an opportunity for further investigation into the specific antioxidant capacity of this metabolite.

Table 1: Summary of Available Redox-Related Data for Benzotriazine Analogues

| Compound/Radical | Parameter | Value | Reference |

| Benzotriazinyl radical of tirapazamine | One-electron reduction potential | 0.94 to 1.31 V | [2] |

| Tirapazamine radical anion | pKa | 6.19 ± 0.05 | [2] |

Note: This table provides context from the parent compound due to the absence of specific data for this compound.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research, this section provides detailed methodologies for two common in vitro antioxidant assays that are suitable for evaluating the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test compound solutions: Prepare a series of concentrations of this compound in methanol.

-

Preparation of positive control: Prepare a series of concentrations of ascorbic acid or Trolox in methanol.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the test compound or positive control solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of test compound solutions: Prepare a series of concentrations of this compound in the same solvent used for diluting the ABTS•+ solution.

-

Preparation of positive control: Prepare a series of concentrations of ascorbic acid or Trolox.

-

Assay:

-

To each well of a 96-well plate, add 10 µL of the test compound or positive control solution.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging activity is calculated similarly to the DPPH assay. The IC50 value can then be determined.

Proposed Signaling Pathways and Visualizations

While specific signaling pathways modulated by this compound in the context of its antioxidant effects have not been elucidated, a plausible mechanism involves the modulation of cellular redox-sensitive signaling pathways.

Proposed Mechanism of Action

It is hypothesized that this compound, by scavenging ROS, can indirectly influence signaling cascades that are activated by oxidative stress. This could include the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response. By reducing the levels of intracellular ROS, the compound may prevent the oxidation of Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 would then bind to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

Caption: Proposed modulation of the Keap1-Nrf2 pathway.

Experimental Workflow for Antioxidant Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of the antioxidant properties of this compound.

Caption: Experimental workflow for antioxidant evaluation.

Conclusion and Future Directions

This compound presents a compelling case for further investigation into its antioxidant properties. Its structural features and its role as a stable metabolite of a redox-active anticancer agent strongly suggest its potential to mitigate oxidative stress. The immediate future direction should be the experimental determination of its antioxidant capacity using standardized assays like DPPH and ABTS to establish its IC50 values. Subsequently, cell-based assays are warranted to explore its impact on intracellular ROS levels and to validate its influence on key antioxidant signaling pathways such as the Keap1-Nrf2 system. A thorough understanding of these properties will not only contribute to a more complete picture of the pharmacology of tirapazamine but could also unveil new therapeutic applications for this intriguing molecule.

References

- 1. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

The Synthetic Versatility of 3-Amino-1,2,4-benzotriazine-1-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-benzotriazine-1-N-oxide is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including the presence of a reactive N-oxide moiety and an amino group, make it a versatile building block for the construction of more complex heterocyclic systems. This technical guide provides an in-depth overview of the synthesis, key reactions, and biological relevance of this compound, with a focus on its practical application in the laboratory.

Core Concepts: Synthesis and Biological Significance

The primary synthetic route to this compound and its di-N-oxide analogue, tirapazamine, involves the condensation of a substituted o-nitroaniline or benzofuroxan with cyanamide. The reaction proceeds through the formation of a guanidine intermediate, followed by intramolecular cyclization.

From a biological perspective, this compound is a major metabolite of the experimental anticancer drug tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide).[1][2] Tirapazamine is a hypoxia-activated prodrug, meaning it is selectively reduced in the low-oxygen environment of solid tumors to generate cytotoxic radicals that induce DNA damage.[3] The 1-N-oxide is formed through a two-electron reduction of tirapazamine and is a relatively stable and less toxic metabolite.[2] Understanding this metabolic pathway is crucial for the development of next-generation bioreductive drugs.

Experimental Protocols

Synthesis of 3-Amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine)

This protocol describes the synthesis of the closely related 1,4-dioxide, which provides a foundational method for accessing the 1-N-oxide scaffold.

Procedure:

-

A mixture of benzofurazan-1-oxide (0.2 mol) and cyanamide (0.6 mol) is dissolved in a 50% aqueous methanol solution (200 mL) in a 500 mL three-necked flask.

-

The solution is stirred, and sodium hydroxide (1.2 mol) is slowly added.

-

The reaction mixture is then heated in a 60°C water bath for 4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

After completion, the solution is cooled and filtered. The filter cake is dissolved in an appropriate amount of water and filtered again.

-

The mother liquor is collected and acidified with acetic acid to a pH of 5-8, resulting in the precipitation of a red solid.

-

The solid is recrystallized from DMF, filtered, and dried to yield the target compound.[4]

Quantitative Data:

| Starting Materials | Product | Yield | Reference |

| Benzofurazan-1-oxide, Cyanamide | 3-Amino-1,2,4-benzotriazine-1,4-dioxide | 60% | [4] |

Key Reactions in Organic Synthesis

While specific detailed protocols for the reactions of this compound are not extensively reported in readily available literature, its chemical nature suggests reactivity at several positions. The amino group can act as a nucleophile, and the N-oxide can be deoxygenated or participate in rearrangements. The triazine ring itself can undergo nucleophilic substitution or cycloaddition reactions.

Deoxygenation of N-Oxides

A general method for the deoxygenation of N-oxides involves treatment with a reducing agent such as phosphorus trichloride (PCl₃) or a trialkyl phosphite.[5]

General Procedure (Hypothetical):

-

This compound (1 mmol) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

The solution is cooled in an ice bath, and a solution of the deoxygenating agent (e.g., PCl₃, 1.1 mmol) in the same solvent is added dropwise.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deoxygenated product, 3-amino-1,2,4-benzotriazine.

Signaling Pathways and Workflows

Bioreductive Activation of Tirapazamine

The metabolic pathway of tirapazamine highlights the role of this compound. Under hypoxic conditions, tirapazamine undergoes a one-electron reduction to form a radical anion. This can then be further reduced to the 1-N-oxide (a two-electron reduction product) or generate cytotoxic oxidizing radicals that lead to DNA damage.[6][7]

Caption: Bioreductive activation pathway of Tirapazamine.

General Synthetic Workflow

The synthesis of derivatives from this compound would typically follow a standard organic synthesis workflow, from reaction setup to purification and analysis.

Caption: A general workflow for the synthesis of derivatives.

Conclusion

This compound is a valuable heterocyclic scaffold with demonstrated importance in medicinal chemistry, particularly in the context of bioreductive cancer therapies. While its full potential as a synthetic building block is still being explored, its inherent reactivity suggests a wide range of possible transformations. Further research into the specific reactions of this compound will undoubtedly open new avenues for the synthesis of novel and biologically active molecules. This guide serves as a foundational resource for researchers interested in harnessing the synthetic utility of this promising compound.

References

- 1. Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms for the hypoxia-dependent activation of 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-AMINO-1,2,4-BENZOTRIAZINE-1,4-DIOXIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides [organic-chemistry.org]

- 6. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

Methodological & Application

Synthesis Protocol for 3-Amino-1,2,4-Benzotriazine-1-N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of 3-amino-1,2,4-benzotriazine-1-N-oxide, a key intermediate and metabolite in the study of hypoxia-activated prodrugs.

Introduction

This compound is a significant mono-N-oxide derivative of the well-known hypoxia-selective anticancer agent, 3-amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine). As a major metabolite of Tirapazamine, the availability of a reliable synthesis protocol for the 1-N-oxide is crucial for pharmacological, toxicological, and metabolic studies. This protocol outlines a validated method for its preparation, enabling further research into its biological activity and potential as a therapeutic agent or biomarker.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its 1,4-dioxide precursor.

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 3-Amino-1,2,4-benzotriazine-1,4-dioxide | Benzofuroxan | Cyanamide, Sodium Hydroxide | Methanol/Water | 4 h | 60 | >300 |

| This compound | 3-Amino-1,2,4-benzotriazine-1,4-dioxide | Sodium Ascorbate | Water | Not Specified | Not Specified | 248-250 (dec) |

Experimental Protocols

This section details the methodologies for the synthesis of the precursor, 3-amino-1,2,4-benzotriazine-1,4-dioxide, and the target compound, this compound.

Synthesis of 3-Amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine)

This procedure outlines the synthesis of the dioxide precursor, which is required for the subsequent synthesis of the mono-N-oxide.

Materials:

-

Benzofuroxan (1.0 eq)

-

Cyanamide (3.0 eq)

-

Sodium Hydroxide (6.0 eq)

-

Methanol

-

Water

-

Acetic Acid

-

Dimethylformamide (DMF)

Procedure:

-

In a three-necked flask, dissolve benzofuroxan (1.0 eq) and cyanamide (3.0 eq) in a 50% aqueous methanol solution.

-

Stir the solution and slowly add sodium hydroxide (6.0 eq).

-

Heat the reaction mixture in a 60°C water bath for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The solution will gradually turn purple-black.

-

After the reaction is complete, cool the mixture and filter the resulting solid.

-

Dissolve the filter cake in an appropriate amount of water and filter again.

-

Collect the mother liquor and acidify with acetic acid to a pH of 5-8 to precipitate a red solid.

-

Recrystallize the solid from DMF, filter, and dry to obtain 3-amino-1,2,4-benzotriazine-1,4-dioxide.

Synthesis of this compound

This protocol describes the selective reduction of the 1,4-dioxide to the desired 1-N-oxide.

Materials:

-

3-Amino-1,2,4-benzotriazine-1,4-dioxide

-

Sodium Ascorbate

-

Water

Procedure:

-

Prepare a solution of 3-amino-1,2,4-benzotriazine-1,4-dioxide in water.

-

Add a solution of sodium ascorbate in water to the solution of the dioxide.

-

The reaction proceeds to selectively reduce the 4-oxide, yielding this compound.

-

The product can be isolated and purified by standard techniques such as crystallization.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Signaling Pathway Context

3-Amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine) is a bioreductive prodrug that is activated under hypoxic conditions, a common feature of solid tumors. This activation leads to the formation of cytotoxic radicals that induce DNA damage and subsequent cell death. The 1-N-oxide is a key metabolite in this process.

The diagram below illustrates the conceptual bioreductive activation pathway.

Caption: Bioreductive activation pathway of Tirapazamine under hypoxia.

Application Notes and Protocols: 3-Amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine) in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of 3-amino-1,2,4-benzotriazine-1,4-dioxide (tirapazamine), a hypoxia-activated prodrug, and its primary metabolite, 3-amino-1,2,4-benzotriazine-1-N-oxide. While not employed as a classical analytical reagent for detecting other substances, its own analysis is critical in pharmaceutical development and clinical research. The following sections detail methodologies for purity assessment, quantification in biological matrices, and evaluation of its biological activity.

Application Note 1: Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)

Introduction: The purity of tirapazamine is crucial for accurate toxicological and efficacy studies. HPLC with UV detection is a standard method for determining the purity of the bulk drug substance and for quantifying tirapazamine and its metabolites in biological samples for pharmacokinetic analysis.

Experimental Protocols

1. Purity Determination of Bulk Tirapazamine

This protocol is designed to assess the purity of tirapazamine raw material and identify potential degradation products.

-

Sample Preparation:

-

Accurately weigh a small amount of the tirapazamine sample.

-

Dissolve in a suitable solvent, such as a mixture of water and acetonitrile, to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: A reversed-phase column, such as a µBondapak phenyl column, is suitable.

-

Mobile Phase: An isocratic mobile phase consisting of methanol and a phosphate buffer (e.g., 10:90 v/v) adjusted to a pH of 6.5 is effective.[1]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 266 nm.[1]

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Integrate the peak areas of all detected peaks in the chromatogram.

-

Calculate the purity of tirapazamine as the percentage of the main peak area relative to the total area of all peaks.

-

The presence of unexpected peaks may indicate impurities or degradation products.

-

2. Quantification of Tirapazamine and Metabolites in Plasma

This protocol describes a sensitive method for the simultaneous determination of tirapazamine and its mono-N-oxide and zero-N-oxide metabolites in plasma, suitable for pharmacokinetic studies.[2]

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a strong cation-exchange Bond Elut cartridge.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute tirapazamine and its metabolites.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

-

-

HPLC-UV Conditions:

-

Column: µBondapak phenyl HPLC column.[2]

-

Mobile Phase: Isocratic elution with an appropriate mobile phase to resolve tirapazamine and its metabolites.

-

Detection: Photodiode array (PDA) detection to monitor multiple wavelengths and confirm peak identity.

-

-

HPLC-MS/MS for Enhanced Sensitivity and Specificity:

-

For higher sensitivity, LC-MS/MS can be employed. The collision-induced dissociation patterns of the isomeric protonated 1-, 2-, and 4-oxides allow for their specific identification.

-

Quantitative Data

| Parameter | Value | Matrix | Method | Reference |

| Linear Range | 0.150 - 59.98 mg/L | Rabbit Plasma | HPLC-UV | [1] |

| Correlation Coefficient (r) | 0.9995 | Rabbit Plasma | HPLC-UV | [1] |

| Detection Limit | 0.5 ng (S/N > 3) | Rabbit Plasma | HPLC-UV | [1] |

| Recovery | > 95% | Rabbit Plasma | HPLC-UV | [1] |

| Intra-day Precision | < 6.0% | Rabbit Plasma | HPLC-UV | [1] |

| Inter-day Precision | < 6.0% | Rabbit Plasma | HPLC-UV | [1] |

| Minimal Quantifiable Level (Tirapazamine) | 20 ng/mL | Human Plasma | HPLC-PDA | [2] |

| Minimal Quantifiable Level (Tirapazamine) | 40 ng/mL | Mouse Plasma | HPLC-PDA | [2] |

| Recovery (Tirapazamine & Metabolites) | > 80% | Human & Mouse Plasma | HPLC-PDA | [2] |

| Plasma Protein Binding (Tirapazamine) | 18.7% ± 1.3% | Human Plasma | - | [2] |

| Plasma Protein Binding (Tirapazamine) | 9.7% ± 0.1% | Mouse Plasma | - | [2] |

Diagrams

Application Note 2: Assessment of Tirapazamine-Induced Cytotoxicity using Clonogenic Survival Assay

Introduction: The clonogenic assay is a gold-standard in vitro method to determine the cytotoxicity of a drug by assessing the ability of single cells to proliferate and form colonies. This protocol is used to quantify the selective cytotoxicity of tirapazamine towards hypoxic cancer cells.[3]